Vibsanin E is a complex natural product belonging to the class of diterpenes, specifically known for its unique molecular structure and biological activity. It was first isolated from the plant species Viburnum and has attracted significant interest due to its potential pharmacological properties. The compound exhibits a rare bicyclic structure that contributes to its diverse chemical reactivity and biological functions.
Vibsanin E is primarily derived from certain species of plants in the Viburnum genus, which are known for their medicinal properties. The extraction of vibsanin E from these plants has been a subject of research, leading to various synthetic approaches aimed at producing this compound in the laboratory setting.
Vibsanin E is classified as a diterpene, which is a type of terpenoid consisting of four isoprene units. Diterpenes are known for their varied biological activities, including anti-inflammatory and anticancer effects. Vibsanin E's structural complexity and stereochemistry make it a notable member of this class.
The total synthesis of vibsanin E has been achieved through several innovative methods. Notable approaches include:
The synthesis typically involves multiple steps, including:
The first total synthesis was reported in 2009, confirming the proposed stereochemistry after overcoming significant synthetic challenges related to regioselectivity and stereocontrol .
Vibsanin E possesses a complex bicyclic structure characterized by multiple stereocenters. The molecular formula is C20H28O3, indicating the presence of three oxygen atoms within its structure.
Vibsanin E can participate in various chemical reactions due to its functional groups. Key reactions include:
The synthetic pathways often involve strategic planning around functional group transformations to ensure high yields and selectivity. For example, the use of specific reagents like Koser’s reagent for hydroxylation has proven effective in achieving desired modifications .
The biological activity of vibsanin E is believed to stem from its interaction with cellular pathways involved in inflammation and cancer progression. Although detailed mechanisms remain under investigation, preliminary studies suggest that it may modulate signaling pathways linked to cell proliferation and apoptosis.
Research indicates that vibsanin E exhibits cytotoxic effects on various cancer cell lines, supporting its potential as an anticancer agent . Further studies are ongoing to elucidate its precise mechanism of action at the molecular level.
Vibsanin E has garnered attention for its potential applications in pharmacology and medicinal chemistry. Its notable uses include:
Research continues to explore additional applications in drug development and natural product chemistry, focusing on synthesizing derivatives that may enhance its efficacy or reduce toxicity .
A cornerstone in Vibsanin E synthesis is the rhodium-catalyzed [4+3] cycloaddition between vinylcarbenes and dienes. Davies and coworkers pioneered this approach using dirhodium tetracarboxylate catalysts (e.g., Rh₂(S-PTAD)₄) to generate the critical tricyclic core 10. This reaction proceeds via a tandem cyclopropanation/Cope rearrangement (CPCR) sequence: the rhodium vinylcarbene intermediate undergoes cyclopropanation with dienes, followed by a rapid Cope rearrangement to yield functionalized 1,4-cycloheptadienes [1] [5]. Catalyst selection critically influences regioselectivity. While Rh₂(S-PTAD)₄ favors standard CPCR product 6, sterically crowded catalysts like Rh₂(S-BTPCP)₄ promote vinylogous reactivity—diene attack at the vinyl terminus instead of the carbene center. This switch enables access to the regioisomeric cycloheptadiene 7, otherwise inaccessible via conventional Diels-Alder pathways [5]. The Davies–Williams collaboration leveraged this method to produce gram-scale quantities of bicycle 10, serving as the pivotal intermediate for late-stage functionalization [1].
Table 1: Rhodium-Catalyzed [4+3] Cycloaddition Outcomes for Vibsanin E Synthesis
Diene | Catalyst | Solvent | Product Ratio (Standard CPCR : Vinylogous) | Yield (%) |
---|---|---|---|---|
TBSO-substituted butadiene | Rh₂(S-PTAD)₄ | Pentane | 94:6 | 55 |
TBSO-substituted butadiene | Rh₂(S-BTPCP)₄ | Pentane | 4:96 | 59 (isolated) |
TIPS-substituted butadiene | Rh₂(S-BTPCP)₄ | Pentane | 5:95 | 65-78 |
The divinylcyclopropane-cycloheptadiene rearrangement (DVCPR) underpins strategic ring-expansion tactics in terpenoid synthesis. Mechanistically, cis-divinylcyclopropanes undergo a concerted [3,3]-sigmatropic shift via a boat-like transition state (9nn') to form 1,4-cycloheptadienes. Trans-divinylcyclopropanes require thermal isomerization to the cis-isomer prior to rearrangement, often occurring at 200°C or higher. The activation energy for DVCPR is ~19.7 kcal/mol, with the product favored by -20.1 kcal/mol [4] [6]. In Vibsanin E synthesis, Davies employed DVCPR to convert trans-divinylcyclopropane 38 into the bridged bicycle 39, forming the seven-membered ring critical to the vibsane scaffold. This step exemplifies the rearrangement’s utility for accessing strained carbocycles incompatible with alternative cyclizations [1] [4]. Biosynthetic parallels exist, such as in algae pheromone ectocarpene biosynthesis, where DVCPR converts 20 to 21 enzymatically [4].
Vibsanin E possesses five stereocenters within a fused 5-7-6 tricyclic system, rendering stereocontrol a persistent hurdle. Early synthetic efforts by Davies and Williams yielded non-natural diastereomers like (±)-5,10-bis-epi-vibsanin E (6) due to:
Table 2: Key Stereocenters and Control Strategies in Vibsanin E’s Tricyclic Core
Stereocenter | Role in Bioactivity | Synthetic Challenge | Resolution Method |
---|---|---|---|
C5 | Influences side-chain conformation | Epimerization during Claisen rearrangement | Microwave optimization & base-mediated epimerization |
C10 | Defines A/B ring fusion | Incorrect geometry in CPCR/DVCPR | Rh₂(S-BTPCP)₄ catalyst control |
C14 | Affects lactone orientation | Competing endo/exo metallation | Ylide-based side-chain installation |
Introduction of the enol ester side chain required a Claisen rearrangement of O-allylated intermediate 13. Initial attempts suffered from low yields (anti-isomer 15 <20%) and competing C-allylation, forming by-product 17. Schill and coworkers discovered that dilute conditions (0.02M toluene) suppressed C-allylation. Furthermore, microwave irradiation accelerated the rearrangement while minimizing decomposition. Subsequent epimerization of syn-isomer 14 with K₂CO₃/MeOH provided 15 in 51% yield per cycle (56% with recycling). This two-step sequence elevated anti-isomer 15 availability to 44–56%, enabling scalable access to aldehyde 18—the immediate precursor to Vibsanin E [1].
Table 3: Claisen Rearrangement Optimization for anti-Isomer 15
Condition | Concentration (M) | Heating Method | Anti-Isomer 15 Yield (%) | By-product 17 Formation |
---|---|---|---|---|
Initial | 0.1 | Conventional | <20 | Significant |
Optimized | 0.02 | Microwave | 44 (56 with recovery) | Trace |
The C1 enol ester side chain installation exemplifies diastereoselective functionalization. Treatment of aldehyde 18 with phosphorus ylide 11 effected a Wittig olefination, introducing the α,β-unsaturated ester with high E-selectivity. Crucially, this reaction proceeded without epimerization of adjacent stereocenters, delivering Vibsanin E (1) as a single detectable diastereomer (>95% de). NMR analysis confirmed identity with natural Vibsanin E, validating the stereochemical outcome. Minor by-product 19 (<5%) arose from over-oxidation but was separable chromatographically [1]. This step highlights how ylide design (11) circumvented earlier diastereomeric mixtures encountered during conjugate additions (e.g., 12→13) [1].
Table 4: Diastereoselective Steps in Late-Stage Functionalization
Intermediate | Reaction | Key Parameter | Diastereomeric Outcome |
---|---|---|---|
12 | Conjugate addition (MOMOCH₂Li) | TMSCl activation | Mixture of epimers at C5 |
13 | O-Allylation | Base/solvent screening | syn-14 & anti-15 (2:1 ratio) |
18 | Wittig (ylide 11) | Non-basic conditions | Single diastereomer (>95% de) |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7